C18H19NO4S
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-phenyl-3-(4-sulfobutyl)benzoxazolium inner salt typically involves the reaction of benzoxazole derivatives with sulfonic acid groups. One common method includes the reaction of 2-methyl-5-phenylbenzoxazole with 4-sulfobutyl chloride under acidic conditions . The reaction is usually carried out in a solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-phenyl-3-(4-sulfobutyl)benzoxazolium inner salt: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzoxazolium salts.
Scientific Research Applications
2-methyl-5-phenyl-3-(4-sulfobutyl)benzoxazolium inner salt: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems due to its ability to interact with various biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-5-phenyl-3-(4-sulfobutyl)benzoxazolium inner salt involves its interaction with specific molecular targets. It can bind to enzymes and receptors , altering their activity and leading to various biological effects. The compound may also interfere with cellular pathways such as signal transduction and gene expression , contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-phenylbenzoxazole
- 4-sulfobutyl chloride
- Benzoxazolium derivatives
Uniqueness
2-methyl-5-phenyl-3-(4-sulfobutyl)benzoxazolium inner salt: stands out due to its unique combination of a benzoxazolium core with a sulfonic acid group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules and industrial processes .
Properties
IUPAC Name |
4-[[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-2-23-16-9-7-15(8-10-16)19-17(20)12-24-11-13-3-5-14(6-4-13)18(21)22/h3-10H,2,11-12H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNXEBOPFLFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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